L-Luciferina

Descripción general

Descripción

L-Luciferin is a light-emitting compound found in organisms that generate bioluminescence. It is a substrate for the enzyme luciferase, which catalyzes its oxidation, resulting in the emission of light. This bioluminescent reaction is widely used in scientific research and various applications due to its ability to produce visible light without the need for external light sources.

Aplicaciones Científicas De Investigación

L-Luciferin is extensively used in scientific research due to its bioluminescent properties. Some of its applications include:

Chemistry: Used as a reporter molecule in chemical assays to study enzyme activities and biochemical pathways.

Biology: Employed in genetic studies to track gene expression and protein localization in living organisms.

Medicine: Utilized in imaging techniques to visualize tumors, monitor infections, and study disease progression.

Industry: Applied in the development of biosensors and bioluminescent imaging systems for various industrial processes.

Mecanismo De Acción

Target of Action

The primary target of L-Luciferin is the enzyme luciferase . Luciferase catalyzes the oxidation of L-Luciferin in the presence of molecular oxygen . This reaction is a key component of bioluminescence, a phenomenon involving light emission by live organisms .

Mode of Action

L-Luciferin interacts with its target, luciferase, through an oxidation process . This process is initiated when luciferase catalyzes the SN2 reaction of L-Luciferin and adenosine triphosphate (ATP), forming a carbanion at carbon 4 stabilized by the AMP . A hydroperoxide then forms as the carbanion attacks molecular oxygen . The hydroperoxide attacks the carbonyl carbon to form a 4-membered ring, resulting in the loss of the good leaving group AMP . The resultant alpha-peroxy lactone is a high-energy intermediate called a dioxetanone . The sequence of events comprising the decomposition of the dioxetanone are the subject of some debate .

Biochemical Pathways

The biochemical pathway of L-Luciferin involves the reaction of 2-cyano-6-hydroxybenzothiazole with D-cysteine . This reaction is catalyzed by luciferase and results in the formation of D-Luciferin . The reaction is part of a larger biochemical process involving the oxidation of luciferins by molecular oxygen in the presence of luciferases .

Pharmacokinetics

The pharmacokinetics of L-Luciferin involve its uptake into the tumor, which exhibits a clear dependence on the tumor volume . The rate of L-Luciferin transport in and out of the tumor increases with the tumor volume . The time to peak-Luciferin concentration shortens as the tumor grows . The peak bioluminescence signal and the area under the curve both exhibit a dependence on the tumor surface area .

Result of Action

The result of L-Luciferin’s action is the emission of visible light . This light emission is a result of the oxidation of L-Luciferin by molecular oxygen, a reaction catalyzed by luciferase . The light emission continues until all the L-Luciferin is oxidized .

Action Environment

The action of L-Luciferin is influenced by environmental factors such as the presence of cysteine and benzoquinone . In bacteria, the toxicity of p-benzoquinone is considerably reduced in the presence of cysteine, maintaining cell viability at 3.6 mM p-benzoquinone concomitantly with the formation of luciferin . These results suggest that luciferin first appeared as a detoxification byproduct of cysteine reaction with accumulated toxic quinone intermediates during the evolution of sclerotization/tanning in Coleoptera .

Análisis Bioquímico

Biochemical Properties

L-Luciferin is a small molecule that interacts with the enzyme luciferase to produce light. The reaction requires adenosine triphosphate (ATP) and magnesium ions (Mg²⁺) as cofactors. The biochemical reaction involves the oxidation of L-Luciferin, resulting in the emission of light. This process is highly efficient, with nearly all the energy being converted into light. The interaction between L-Luciferin and luciferase is highly specific, making it a valuable tool in biochemical assays and imaging techniques .

Cellular Effects

L-Luciferin influences various cellular processes, primarily through its role in bioluminescence. In cells expressing luciferase, the addition of L-Luciferin leads to light emission, which can be used to monitor cellular events in real-time. This includes tracking gene expression, cell signaling pathways, and metabolic activities. The non-toxic nature of L-Luciferin allows it to be used in live-cell imaging without adversely affecting cell viability .

Molecular Mechanism

The molecular mechanism of L-Luciferin involves its oxidation by luciferase in the presence of ATP and Mg²⁺. The reaction produces oxyluciferin, carbon dioxide, adenosine monophosphate (AMP), and light. The binding of L-Luciferin to luciferase induces a conformational change in the enzyme, facilitating the oxidation process. This reaction is highly specific and efficient, making L-Luciferin a powerful tool for studying molecular interactions and enzyme kinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Luciferin can be observed over time. The stability of L-Luciferin is crucial for consistent results in bioluminescence assays. It is generally stable under physiological conditions but can degrade over time, especially in the presence of light and oxygen. Long-term studies have shown that L-Luciferin can be used to monitor cellular processes over extended periods, providing valuable insights into dynamic biological events .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Luciferin can be synthesized through various chemical reactions, including the condensation of specific precursors under controlled conditions. The synthesis typically involves the formation of a complex molecule through a series of steps, including oxidation, reduction, and substitution reactions.

Industrial Production Methods: Industrial production of L-Luciferin involves large-scale chemical synthesis, often using automated systems to ensure consistency and purity. The process includes the use of reactors, separation techniques, and purification methods to obtain the final product in high yield and quality.

Análisis De Reacciones Químicas

Types of Reactions: L-Luciferin undergoes several types of chemical reactions, including:

Oxidation: The primary reaction involves the oxidation of L-Luciferin in the presence of molecular oxygen and luciferase, resulting in the emission of light.

Reduction: Reduction reactions may be used in the synthesis of L-Luciferin or its intermediates.

Substitution: Substitution reactions can be involved in modifying the chemical structure of L-Luciferin for specific applications.

Common Reagents and Conditions:

Oxidation: Molecular oxygen, luciferase enzyme, and sometimes cofactors like ATP.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas.

Substitution: Various reagents depending on the specific substitution reaction, such as halides for halogenation.

Major Products Formed:

Oxidation: The primary product is an excited state intermediate that emits light upon returning to its ground state.

Reduction: Reduced forms of L-Luciferin or its intermediates.

Substitution: Modified derivatives of L-Luciferin with altered chemical properties.

Comparación Con Compuestos Similares

L-Luciferin is unique among bioluminescent compounds due to its specific chemical structure and light-emitting properties. Similar compounds include:

Firefly Luciferin: Found in fireflies, it is structurally similar to L-Luciferin but has distinct chemical properties.

Bacterial Luciferin: Found in luminescent bacteria, it is different in structure and requires different enzymes for its bioluminescent reaction.

Dinoflagellate Luciferin: Derived from chlorophyll, it has a similar structure to L-Luciferin but is found in marine organisms.

These compounds, while similar in their ability to produce light, have different chemical structures and mechanisms of action, making L-Luciferin unique in its applications and utility.

Propiedades

IUPAC Name |

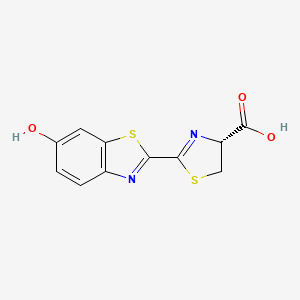

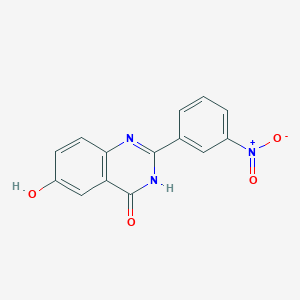

(4R)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGNCJDXODQBOB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493916 | |

| Record name | (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34500-31-7 | |

| Record name | (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4(3H)-one](/img/structure/B1497178.png)

![8-Methyltetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B1497185.png)

![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-phenylpropanoic acid](/img/structure/B1497190.png)

![8-chloro-3-methyl-2H-pyrazolo[4,3-c]quinolin-4(5H)-one](/img/structure/B1497200.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B1497207.png)